SPI-112Me

SHP2 Prodrug Cell Permeability

Confidently interrogate SHP2 catalytic activity in cell-based assays with SPI-112Me—the only orthosteric, active-site competitive probe available as a cell-permeable prodrug. Unlike allosteric inhibitors, its active metabolite directly blocks the catalytic domain, making it essential for gain-of-function mutant models and RTK-driven cancers. Validated to inhibit EGF-stimulated paxillin dephosphorylation, Erk1/2 activation, and cell migration. Choose SPI-112Me for unambiguous, mechanistic target engagement.

Molecular Formula C23H19FN4O5S
Molecular Weight 482.486
CAS No. 1243685-62-2
Cat. No. B560440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPI-112Me
CAS1243685-62-2
SynonymsSPI-112-Me;  (Z)-3-(2-(5-(N-(4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid methyl ester
Molecular FormulaC23H19FN4O5S
Molecular Weight482.486
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O
InChIInChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3
InChIKeyAFUSXRUYBQFNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SPI-112Me: Cell-Permeable SHP2 Phosphatase Inhibitor Prodrug for Cancer Signaling Research


SPI-112Me (CAS 1243685-62-2) is a methyl ester prodrug of the selective SHP2 (PTPN11) protein tyrosine phosphatase inhibitor SPI-112 . As a cell-permeable analog, it undergoes intracellular hydrolysis to release the active SPI-112 moiety, which acts as a competitive inhibitor of the SHP2 catalytic domain [1]. SPI-112Me is widely employed in oncology research to probe SHP2-mediated signaling pathways, particularly in models driven by gain-of-function SHP2 mutations and RTK-dependent cancers.

Why SHP2 Inhibitor Interchangeability Is Not Supported by Evidence for SPI-112Me


Substituting SPI-112Me with another SHP2 inhibitor or a generic phosphatase inhibitor introduces significant experimental risk due to fundamental differences in target engagement mechanism, selectivity profile, and cellular pharmacology. Unlike allosteric SHP2 inhibitors (e.g., SHP099, TNO155) that lock the enzyme in an autoinhibited conformation, the active metabolite SPI-112 acts as an orthosteric, active-site competitive inhibitor [1]. Furthermore, the prodrug strategy is essential for cellular studies: the parent compound SPI-112 lacks intrinsic cell permeability, rendering it inactive in cell-based assays without the methyl ester modification present in SPI-112Me [1]. Direct substitution with SPI-112 would therefore yield false-negative results in cellular experiments. The following quantitative evidence guide delineates the specific, measurable attributes that define SPI-112Me's unique position in the SHP2 inhibitor landscape.

SPI-112Me Quantitative Differentiation Evidence: Comparative Data vs. Analogs and In-Class Inhibitors


Cellular Permeability: Prodrug Design Confers Cell Entry Lacking in Parent SPI-112

SPI-112Me overcomes a critical limitation of the parent compound SPI-112, which is not cell-permeable and therefore inactive in cellular assays. The methyl ester prodrug design of SPI-112Me enables cellular uptake and subsequent intracellular hydrolysis to release the active SPI-112 inhibitor [1]. This functional distinction is absolute: SPI-112 lacks measurable cellular activity, whereas SPI-112Me demonstrates concentration-dependent inhibition of SHP2-dependent signaling in multiple cell lines. Fluorescence uptake assays and confocal imaging directly confirmed cellular entry of SPI-112Me but not SPI-112 [1].

SHP2 Prodrug Cell Permeability Phosphatase Inhibitor

SHP2 PTP Inhibition Potency in Cell-Free Assays: SPI-112Me vs. SPI-112

In cell-free enzymatic assays using recombinant GST-Shp2 PTP protein and DiFMUP substrate, both SPI-112Me and its active metabolite SPI-112 exhibit similar inhibitory potency against the SHP2 catalytic domain. The IC50 values were determined from replicate experiments, with SPI-112Me showing an IC50 of 1.3 µM (95% CI: 1.1–1.5 µM) [1]. This demonstrates that the methyl ester modification does not compromise the intrinsic enzyme inhibitory activity of the pharmacophore.

SHP2 IC50 Enzyme Inhibition Phosphatase

SHP2 Selectivity Over Related Phosphatases: >20-Fold Preferential Inhibition

The active metabolite SPI-112 exhibits a selectivity window for SHP2 over the closely related phosphatases SHP1 and PTP1B. In cell-free assays, SPI-112Me-derived activity preferentially inhibits SHP2 PTPase activity by more than 20-fold compared to SHP1 and PTP1B [1]. This selectivity profile is a key differentiator from pan-phosphatase inhibitors and is essential for dissecting SHP2-specific signaling roles without confounding off-target effects.

SHP2 Selectivity SHP1 PTP1B Phosphatase

Cellular SHP2-Dependent Signaling Inhibition: Erk1/2 Activation and Cell Migration

SPI-112Me treatment of cells inhibits EGF-stimulated SHP2 PTP activity and downstream signaling events. Specifically, SPI-112Me suppresses SHP2-mediated paxillin dephosphorylation, Erk1/2 activation, and cell migration in response to EGF stimulation [1]. These cellular activities distinguish SPI-112Me from the cell-impermeable parent compound SPI-112 and from allosteric SHP2 inhibitors that may differentially affect scaffolding versus catalytic functions of SHP2.

SHP2 Erk1/2 Cell Migration EGF Cellular Assay

In Vivo Tumor Xenograft Efficacy: SPI-112Me Enhances Anti-Melanoma Activity of IFN-α2b

In A375 human melanoma xenograft models, SPI-112Me demonstrates the capacity to enhance the anti-tumor efficacy of interferon-α2b (IFN-α2b). While direct quantitative tumor growth inhibition data for SPI-112Me monotherapy are not reported, the combination of SPI-112Me with IFN-α2b augmented STAT1 activation and anti-proliferative responses in A375 and SK-MEL-2 cells in vitro [1]. Furthermore, SHP2 knockdown in A375 xenografts enhanced the anti-melanoma effect of IFN-α2b, providing mechanistic validation that SHP2 inhibition (the target of SPI-112Me) is sufficient to potentiate IFN-α2b activity [1]. This positions SPI-112Me as a valuable tool for investigating SHP2-dependent modulation of cytokine responses in vivo.

Melanoma SHP2 IFN-α2b Xenograft Combination Therapy

Physicochemical Properties and Formulation Solubility: Key Procurement Considerations

SPI-112Me exhibits DMSO solubility of 55 mg/mL (113.99 mM), enabling preparation of concentrated stock solutions for in vitro and in vivo studies . The compound has a calculated LogP of 3.86 , indicating moderate lipophilicity that balances membrane permeability with aqueous solubility considerations. For in vivo administration, optimized formulation protocols using DMSO:PEG300:Tween 80:Saline (10:40:5:45) or DMSO:Corn oil (10:90) have been established . These parameters are essential for reproducible experimental design and should inform procurement quantities based on planned dosing regimens.

Solubility Formulation DMSO In Vivo Procurement

Optimal Research Applications for SPI-112Me Based on Validated Evidence


Cellular SHP2-Dependent Signaling Studies (Erk1/2, Paxillin, Cell Migration)

SPI-112Me is the preferred SHP2 inhibitor for cell-based assays requiring SHP2 catalytic inhibition. Its cell permeability (validated by fluorescence uptake and confocal imaging) and intracellular conversion to the active SPI-112 moiety enable robust inhibition of EGF-stimulated SHP2 PTP activity, paxillin dephosphorylation, Erk1/2 activation, and cell migration [1]. The parent compound SPI-112 is unsuitable for these applications due to cell impermeability. Alternative allosteric SHP2 inhibitors may exhibit different cellular effects due to their distinct mechanism (locking autoinhibited conformation) and should not be assumed to produce equivalent phenotypes.

SHP2 Gain-of-Function Mutant Models (e.g., Shp2E76K Leukemia)

SPI-112Me effectively inhibits SHP2E76K mutant-dependent cell survival in TF-1 myeloid cells, correlating with suppression of SHP2E76K PTP activity, Erk1/2 activation, and Bcl-XL expression [1]. This makes SPI-112Me a valuable tool for investigating oncogenic SHP2 mutants linked to leukemias and solid tumors. The compound's active-site competitive mechanism directly antagonizes the hyperactive catalytic activity of gain-of-function mutants, whereas allosteric inhibitors may be less effective against certain mutants that destabilize the autoinhibited conformation.

Combination Therapy Studies with Interferon-α in Melanoma Models

SPI-112Me enhances IFN-α2b-induced STAT1 activation and anti-proliferative responses in A375 and SK-MEL-2 human melanoma cells [2]. In vivo, SHP2 knockdown (mimicking pharmacological SHP2 inhibition) augments the anti-melanoma efficacy of IFN-α2b in A375 xenografts [2]. SPI-112Me is therefore well-suited for preclinical studies investigating SHP2 inhibition as a strategy to potentiate cytokine-based immunotherapies in melanoma and potentially other cancers where IFN-α signaling is relevant.

SHP2 Selectivity Profiling and Off-Target Assessment

With >20-fold selectivity for SHP2 over the related phosphatases SHP1 and PTP1B in cell-free assays [1], SPI-112Me (via its active metabolite SPI-112) enables specific interrogation of SHP2-mediated signaling with reduced confounding off-target phosphatase inhibition. This selectivity profile is advantageous for target validation studies and for benchmarking the specificity of novel SHP2 inhibitors. Researchers should note that cellular selectivity may differ from cell-free measurements due to differential subcellular localization and substrate accessibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPI-112Me

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.